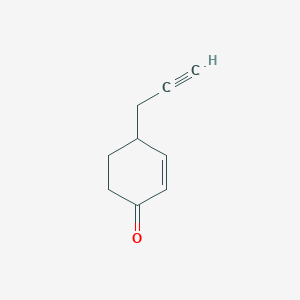

4-(Prop-2-yn-1-yl)cyclohex-2-en-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10O |

|---|---|

Molecular Weight |

134.17 g/mol |

IUPAC Name |

4-prop-2-ynylcyclohex-2-en-1-one |

InChI |

InChI=1S/C9H10O/c1-2-3-8-4-6-9(10)7-5-8/h1,4,6,8H,3,5,7H2 |

InChI Key |

IMWMKEOKKBQLDI-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC1CCC(=O)C=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Prop 2 Yn 1 Yl Cyclohex 2 En 1 One and Analogous Structures

Strategies for Constructing the Cyclohexenone Core with Alkyne Integration

Ring-Forming Approaches and Cyclization Reactions

A prominent method for constructing six-membered rings is the Robinson annulation. wikipedia.orgjk-sci.com This reaction sequence combines a Michael addition with an intramolecular aldol (B89426) condensation to form a cyclohexenone ring. libretexts.orgmasterorganicchemistry.com In the context of 4-(prop-2-yn-1-yl)cyclohex-2-en-1-one (B6244870), this could involve the reaction of a ketone with a methyl vinyl ketone, where one of the reactants contains the propargyl group. wikipedia.org The initial Michael reaction forms a 1,5-diketone, which then undergoes an intramolecular aldol condensation to yield the cyclohexenone product. jk-sci.com

Another approach involves the cationic cyclization of alkynols or enynes that have a terminal triple bond. organic-chemistry.org This method can produce cyclohexanones, which can then be converted to the target cyclohexenone through subsequent functional group manipulations. organic-chemistry.org

| Ring-Forming Reaction | Description | Key Intermediates |

| Robinson Annulation | A Michael addition followed by an intramolecular aldol condensation. wikipedia.orgjk-sci.com | 1,5-diketone |

| Cationic Cyclization | Cyclization of alkynols or enynes with a terminal alkyne. organic-chemistry.org | Cationic species |

Functional Group Interconversions on Pre-existing Cyclohexenone Scaffolds

Functional group interconversion (FGI) is a strategic process for converting one functional group into another. youtube.com This approach is useful when a pre-existing cyclohexenone scaffold is available. For instance, a cyclohexenone with a suitable functional group at the 4-position, such as a ketone or a hydroxyl group, can be converted to the target molecule. This would likely involve a multi-step process, such as the conversion of a hydroxyl group to a good leaving group, followed by nucleophilic substitution with a propargyl nucleophile.

Introduction of the Prop-2-yn-1-yl Moiety

The introduction of the propargyl group is a critical step in the synthesis of this compound. This can be accomplished through alkylation or related coupling strategies.

Alkylation and Related Coupling Strategies

The alkylation of cyclohexanone (B45756) enolates is a fundamental method for introducing substituents. ubc.ca In this approach, the cyclohexanone is deprotonated to form an enolate, which then acts as a nucleophile and reacts with an electrophile, such as propargyl bromide. ubc.caclockss.org

Another powerful technique is the conjugate addition, or Michael addition, of a nucleophile to an α,β-unsaturated ketone like cyclohexenone. makingmolecules.comresearchgate.net This involves the 1,4-addition of a propargyl nucleophile, such as a propargyl organocuprate, to the cyclohexenone ring. nih.govnih.gov

| Alkylation Strategy | Description | Reagents |

| Enolate Alkylation | A cyclohexanone enolate reacts with a propargyl halide. ubc.ca | Base, Propargyl bromide |

| Conjugate Addition | A propargyl nucleophile adds to the β-carbon of cyclohexenone. makingmolecules.com | Propargyl organocuprate |

Propargylation via Catalytic Redox Chain Reactions

Recent advancements in synthetic methodology have introduced catalytic redox reactions for propargylation. Photoredox catalysis, for example, can be used for the propargylation of aldehydes and can be conceptually extended to ketones. nih.govresearchgate.net These reactions often involve the use of a photocatalyst and a redox-active metal catalyst in conjunction with a propargyl halide. sci-hub.se

Asymmetric Synthesis Approaches for Chiral Propargyl-Cyclohexenone Derivatives

The synthesis of chiral derivatives of this compound can be achieved through several asymmetric strategies.

One approach is the use of an asymmetric Robinson annulation. acs.orgacs.org This can be accomplished using chiral catalysts, such as proline or other chiral amines, to induce enantioselectivity in the formation of the cyclohexenone ring. wikipedia.orgmdpi.com

Another effective method is the enantioselective conjugate addition of a propargyl group to a cyclohexenone. nih.govnih.gov This is often achieved using a chiral catalyst, such as a copper complex with a chiral ligand, to control the stereochemistry of the addition. nih.gov

The asymmetric synthesis of chiral propargylic alcohols, which can be precursors to chiral cyclohexenones, is also a well-established field. organic-chemistry.org

| Asymmetric Approach | Catalyst/Reagent | Key Feature |

| Asymmetric Robinson Annulation | Chiral amines (e.g., proline) wikipedia.orgmdpi.com | Enantioselective ring formation |

| Enantioselective Conjugate Addition | Chiral copper complexes nih.gov | Enantioselective propargyl group addition |

Transition Metal-Catalyzed Synthetic Protocols (e.g., Palladium, Indium, Gold)

Transition metals have emerged as indispensable tools in modern organic synthesis due to their ability to catalyze a wide array of chemical transformations with high efficiency and selectivity. The unique reactivity of palladium, indium, and gold catalysts has been harnessed to facilitate the formation of carbon-carbon bonds, enabling the construction of complex cyclic systems such as this compound.

Palladium-Catalyzed Methodologies

Palladium catalysis is a cornerstone of modern cross-coupling and C-H activation chemistry. In the context of synthesizing 4-alkynyl cyclohexenones, palladium-catalyzed allylic alkylation of a pre-formed cyclohexenone enolate with a propargyl electrophile represents a plausible and effective strategy. This transformation typically involves the oxidative addition of a palladium(0) catalyst to an allylic substrate, forming a π-allylpalladium complex, which is then attacked by a nucleophile.

While a direct example for the synthesis of this compound via this method is not extensively detailed in the literature, the general principles of palladium-catalyzed α-alkylation of ketones are well-established. For instance, the palladium-catalyzed α-alkylation of acyclic ketones has been shown to proceed with high yields and selectivities. nih.gov A similar approach could be envisioned where a cyclohexenone derivative is deprotonated to form the corresponding enolate, which then undergoes a palladium-catalyzed reaction with a propargyl halide or carbonate.

A highly enantio- and diastereoselective palladium-catalyzed α-alkylation process has been developed that involves the trapping of an intermediary palladium-enolate species by a Michael acceptor. nih.gov This methodology allows for the asymmetric construction of densely functionalized molecules with adjacent quaternary and tertiary stereocenters. nih.gov Although this specific example focuses on a different type of transformation, it highlights the potential of palladium enolates as key intermediates in the formation of new carbon-carbon bonds at the α-position of a ketone.

Table 1: Examples of Palladium-Catalyzed α-Alkylation of Ketones

| Entry | Ketone Substrate | Allylic Substrate | Catalyst System | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | (Z)-allyl 1-phenylprop-1-enyl carbonate | - | Pd₂(dba)₃CHCl₃, Ligand 1 | α-allylated ketone | 68 | 94 | nih.gov |

| 2 | (E)-allyl 1-cyclohexyl-1-propenyl carbonate | - | Pd₂(dba)₃CHCl₃, Ligand 1 | α-allylated ketone | >99 | 97 | nih.gov |

| 3 | Racemic β-ketoester | Prochiral activated Michael acceptor | [Pd₂(dba)₃], Ligand | Densely functionalized ketone | up to 99 | up to 99 | nih.gov |

Indium-Catalyzed Methodologies

Indium has gained prominence in organic synthesis due to its unique reactivity, particularly in aqueous media, and its low toxicity. Indium-mediated Barbier-type reactions are particularly useful for the propargylation of carbonyl compounds. This reaction typically involves the in situ formation of an organoindium reagent from indium metal and a propargyl halide, which then adds to a carbonyl group.

While direct propargylation of a cyclohexenone at the 4-position using this method is not straightforward due to the electronics of the enone system, indium-catalyzed cycloisomerization of 1,6-enynes presents a viable route to analogous bicyclic structures. mdpi.com In this approach, a suitably substituted cyclohexene bearing an alkyne tether can undergo cyclization in the presence of an indium catalyst, such as InCl₃, to form functionalized bicyclic systems. mdpi.com The reaction proceeds via an atom-economical catalytic process, leading to bicyclic adducts in high yields. mdpi.com The regioselectivity of the cyclization (5-exo vs. 6-endo) is influenced by the substitution pattern of the alkyne. mdpi.com

Furthermore, indium can mediate the regio- and chemoselective synthesis of α-hydroxyalkyl allenic esters from the reaction of aldehydes with an organoindium reagent generated from indium and ethyl 4-bromobutynoate. nih.gov This highlights the utility of indium in facilitating the formation of C-C bonds with propargyl- and allenyl-type reagents.

Table 2: Indium-Catalyzed Cycloisomerization of 1,6-Enynes

| Entry | Enyne Substrate | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 4-methoxy-phenyl substituted 1,6-enyne | InCl₃ | Bicyclo[3.2.1]oct-2-ene derivative | 90 | mdpi.com |

| 2 | Phenyl substituted 1,6-enyne | InCl₃ | Bicyclo[3.2.1]oct-2-ene derivative | 85 | mdpi.com |

| 3 | 4-n-propylphenyl substituted 1,6-enyne | InCl₃ | Bicyclo[3.2.1]oct-2-ene derivative | 75 | mdpi.com |

| 4 | Methyl-substituted enyne | InCl₃ | Bicyclo[3.3.1]nonadiene derivative (endo) | 87 | mdpi.com |

Gold-Catalyzed Methodologies

Gold catalysis has witnessed a surge in interest over the past two decades, primarily due to the ability of gold complexes to act as powerful soft Lewis acids, readily activating alkynes and allenes towards nucleophilic attack. This reactivity is particularly relevant to the synthesis of this compound and its analogs.

One of the most pertinent gold-catalyzed reactions for this purpose is the Conia-ene reaction, which involves the intramolecular addition of an enolizable carbonyl compound to an alkyne. wikipedia.org The gold(I)-catalyzed version of this reaction allows the intramolecular addition of β-ketoesters to unactivated alkynes to occur under mild, neutral conditions at room temperature, leading to the formation of exo-methylenecycloalkanes in excellent yields. acs.orgorganic-chemistry.org To synthesize a 4-propargyl cyclohexenone derivative, a precursor containing a cyclohexanone core with a tethered alkyne could undergo a gold-catalyzed cyclization.

For example, the gold(I)-catalyzed hydrative cyclization of 1,6-diynes has been shown to produce 3-methyl-cyclohex-2-enone derivatives in good to excellent yields. nih.gov This transformation highlights the ability of gold catalysts to facilitate the formation of the cyclohexenone ring system from acyclic precursors containing alkyne functionalities.

Furthermore, gold catalysts have been employed in the propargylation of various nucleophiles. A gold-catalyzed propargylation of chromone derivatives using propargylsilanes has been reported to proceed with high efficiency and diastereoselectivity. nih.gov This reaction is believed to proceed through a synergistic activation of the chromone by a silylium cation generated from the gold-activated propargylsilane. nih.gov A similar strategy could potentially be adapted for the propargylation of a suitable cyclohexenone precursor.

Table 3: Examples of Gold-Catalyzed Reactions Involving Alkynes

| Entry | Substrate | Catalyst System | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | β-Ketoester with tethered alkyne | (PPh₃)AuCl, AgOTf | exo-Methylenecyclohexane | 94 | acs.org |

| 2 | 1,6-Diyne | MeAuPPh₃ | 3-Methyl-cyclohex-2-enone | up to 95 | nih.gov |

| 3 | Chromone and propargylsilane | [Au(L)]SbF₆ | Propargylated chromanone | up to 99 | nih.gov |

| 4 | Propargylic acetate | Au(PPh₃)NTf₂ | α-Iodoenone | up to 98 | organic-chemistry.org |

Reactivity and Mechanistic Studies of 4 Prop 2 Yn 1 Yl Cyclohex 2 En 1 One Derivatives

Electrophilic and Nucleophilic Reactivity of the Cyclohexenone Enone System

The cyclohexenone core of 4-(prop-2-yn-1-yl)cyclohex-2-en-1-one (B6244870) contains two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon of the enone system (C3). This duality dictates its reactivity towards nucleophiles, allowing for either direct (1,2) or conjugate (1,4) addition.

Conjugate Addition Chemistry (e.g., Michael Additions, Organometallic Conjugate Additions)

Conjugate addition, or Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. wikipedia.orgwikipedia.org In this process, a nucleophile attacks the electrophilic β-carbon, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. The resulting enolate intermediate is then protonated to yield the 1,4-adduct. libretexts.org This type of reaction is favored by "soft" nucleophiles and conditions that allow for thermodynamic control. masterorganicchemistry.com

Organometallic Conjugate Additions: Organocuprates, such as lithium dialkylcuprates (Gilman reagents), are particularly effective for achieving 1,4-addition to cyclohexenones with high selectivity. masterorganicchemistry.com The reaction mechanism is thought to involve the formation of a π-complex between the copper reagent and the enone's double bond, which positions the alkyl group for transfer to the β-carbon. ic.ac.uk This contrasts with "harder" organometallic nucleophiles like Grignard or organolithium reagents, which preferentially attack the carbonyl carbon in a 1,2-fashion. masterorganicchemistry.comstackexchange.com

For this compound, the conjugate addition of a Gilman reagent (e.g., Li(CH₃)₂Cu) would be expected to yield a 3,4-disubstituted cyclohexanone (B45756), preserving the alkyne functionality for subsequent transformations. The stereochemical outcome of the addition is influenced by the steric environment at the C4 position.

Table 1: Representative Conjugate Additions to Cyclohexenone Systems Data based on analogous reactions reported in the literature.

| Nucleophile (Reagent) | Michael Acceptor | Product Type | Typical Conditions | Reference |

|---|---|---|---|---|

| R₂CuLi (Gilman Reagent) | Cyclohex-2-en-1-one | 1,4-Adduct (3-Alkylcyclohexanone) | THF or Et₂O, low temperature (-78 °C to 0 °C) | ic.ac.ukwikipedia.org |

| RSH (Thiol) | Cyclohex-2-en-1-one | 1,4-Adduct (3-Thioether) | Basic or neutral conditions | libretexts.org |

| R₂NH (Secondary Amine) | Cyclohex-2-en-1-one | 1,4-Adduct (3-Aminocyclohexanone) | Various solvents, often neat | wikipedia.org |

| CH₂(CO₂Et)₂ (Malonate) | Cyclohex-2-en-1-one | 1,4-Adduct (Michael Adduct) | Catalytic base (e.g., NaOEt) | wikipedia.org |

Carbonyl Reactivity and Related Transformations

While the β-carbon is susceptible to soft nucleophiles, the carbonyl carbon remains a prime target for hard, non-stabilized nucleophiles.

Addition of Grignard and Organolithium Reagents: As noted, Grignard reagents (RMgX) typically add directly to the carbonyl group of enones in a 1,2-addition pathway. stackexchange.commasterorganicchemistry.com The reaction of this compound with a Grignard reagent like methylmagnesium bromide would produce a tertiary allylic alcohol. This transformation introduces a new stereocenter at the C1 position.

Reduction of the Carbonyl Group: The ketone can be selectively reduced to a secondary alcohol using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild reductant capable of reducing ketones and aldehydes, and would be expected to convert the carbonyl group to a hydroxyl group without affecting the alkene or alkyne. tamu.edu The hydride delivery can occur from either the axial or equatorial face of the molecule, leading to a mixture of diastereomeric alcohols. The stereoselectivity is often dependent on the steric bulk of the reducing agent and the substituents on the ring. tamu.edu

Transformations Involving the Prop-2-yn-1-yl Alkyne Group

The terminal alkyne of the propargyl substituent is a versatile functional group, amenable to a wide array of transformations, including hydrofunctionalization and cycloaddition reactions.

Alkyne Hydrofunctionalization Reactions

Hydrofunctionalization involves the addition of an H-X molecule across the triple bond. These reactions are often catalyzed by transition metals and can provide access to a variety of functionalized alkenes.

Hydroamination: The addition of an N-H bond from an amine across the alkyne is known as hydroamination. This atom-economical reaction can be catalyzed by various metals, including gold and copper, to produce enamines or imines. nih.govnih.govfrontiersin.org For a terminal alkyne like that in this compound, the regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is a key consideration and is highly dependent on the specific catalyst and reaction conditions employed. nih.gov

Hydrosilylation: The addition of a silicon-hydride bond across the alkyne, or hydrosilylation, yields vinylsilanes. These products are valuable intermediates in organic synthesis. This reaction is commonly catalyzed by platinum, rhodium, or ruthenium complexes and generally proceeds with high regio- and stereoselectivity.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Other Click Chemistry Applications

The terminal alkyne group makes this compound an ideal substrate for "click chemistry," a class of reactions known for their reliability, high yield, and simple reaction conditions. nih.govnd.edu

The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction joins a terminal alkyne with an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.orgnih.gov The reaction is highly efficient and tolerates a wide range of functional groups, making it a powerful tool for bioconjugation, materials science, and drug discovery. nih.govapjonline.in Studies have shown that propargyl compounds are excellent substrates for CuAAC, exhibiting good reactivity. nih.gov Reacting this compound with an organic azide (e.g., benzyl (B1604629) azide) in the presence of a copper(I) catalyst would covalently link the azide-containing molecule to the cyclohexenone scaffold via a triazole bridge.

Table 2: Typical Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Component | Example Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| Copper(I) Source | CuSO₄/Sodium Ascorbate | In situ generation of catalytic Cu(I) | scispace.com |

| CuI | Direct source of Cu(I) | organic-chemistry.org | |

| Ligand | THPTA, TBTA | Accelerates reaction and protects biomolecules | nih.govscispace.com |

| Solvent | t-BuOH/H₂O, DMF, DMSO | Solubilizes reactants | organic-chemistry.org |

| Temperature | Room Temperature | Mild reaction conditions | organic-chemistry.org |

Tandem, Cascade, and Rearrangement Reactions

The presence of both an alkene and an alkyne in this compound makes it an ideal substrate for tandem and cascade reactions, where multiple bond-forming events occur in a single operation. Gold-catalyzed cycloisomerizations and photochemical rearrangements are particularly relevant in this context.

Gold-Catalyzed Cycloisomerizations of Enynes

Gold(I) catalysts have a strong affinity for activating carbon-carbon triple bonds, making them highly effective for the cycloisomerization of enynes. frontiersin.orgacs.org The substrate, this compound, can be classified as a 1,6-enyne system, where the alkene and alkyne are separated by a three-carbon tether.

Upon coordination of the gold(I) catalyst to the alkyne, a nucleophilic attack from the alkene can occur. Depending on the mode of cyclization, this can lead to various carbocyclic skeletons. For 1,6-enynes, a common pathway involves a 6-endo-dig or a 5-exo-dig cyclization. The resulting intermediate can then undergo further rearrangements, such as skeletal rearrangements or hydride shifts, to afford complex polycyclic products. acs.org

The specific outcome of the reaction can often be tuned by the choice of the gold catalyst, its ligands, and the reaction conditions. For instance, bulky ligands on the gold catalyst can influence the regioselectivity of the initial cyclization.

Table 3: Gold-Catalyzed Cycloisomerization of 1,6-Enynes

| Substrate | Gold Catalyst | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |

| N-Tosyl-N-(pent-1-en-4-yl)prop-2-yn-1-amine | [Au(PPh₃)]SbF₆ | CH₂Cl₂ | 25 | Bicyclic Pyrrolidine Derivative | 85 | acs.org |

| Diethyl 2-allyl-2-(prop-2-yn-1-yl)malonate | AuCl | Dioxane | 80 | Bicyclo[3.1.0]hexane Derivative | 90 | acs.org |

| 1-Allyl-2-(prop-2-yn-1-yl)benzene | AuCl₃ | CH₂Cl₂ | 25 | Indene Derivative | 78 | acs.org |

Photocyclization Processes in Cyclohexenone Architectures

The cyclohexenone moiety is a well-known chromophore that can undergo various photochemical reactions upon irradiation with UV light. chempedia.info One of the most common reactions is the [2+2] photocycloaddition, which can occur either intermolecularly with another alkene or intramolecularly if a suitable alkene is present in the molecule. acs.org

In the case of this compound, an intramolecular [2+2] photocycloaddition between the cyclohexenone double bond and the alkyne is a possibility, which would lead to a highly strained bicyclo[4.2.0]octane system containing a cyclobutene (B1205218) ring. However, intermolecular [2+2] photocycloadditions with other olefins are also a common pathway for cyclohexenones.

Furthermore, other photochemical processes such as rearrangements and isomerizations can occur. For instance, irradiation can lead to the formation of a lumiketone intermediate, which can then rearrange to form various photoproducts. The specific photochemical pathway followed will depend on the reaction conditions, including the solvent and the wavelength of light used. chempedia.info

Table 4: Photocyclization Reactions of Cyclohexenone Derivatives

| Substrate | Reaction Type | Wavelength (nm) | Solvent | Product(s) | Yield (%) | Reference |

| Cyclohexenone | [2+2] Dimerization | > 300 | Acetonitrile | Head-to-head and head-to-tail dimers | 60 | chempedia.info |

| 4,4-Dimethylcyclohexenone | [2+2] with isobutylene | > 300 | Pentane | Bicyclo[4.2.0]octanone derivative | 85 | chempedia.info |

| 3-(pent-4-enyl)-2-cyclohexenone | Intramolecular [2+2] | > 300 | Benzene | Tricyclic photoproduct | 70 | sci-hub.ru |

Experimental Methodologies for Mechanistic Elucidation

Understanding the detailed mechanisms of these complex reactions is crucial for optimizing reaction conditions and predicting product outcomes. A variety of experimental techniques are employed to elucidate these reaction pathways.

For gold-catalyzed cycloisomerizations , isotopic labeling studies, particularly with deuterium (B1214612), are powerful tools to trace the movement of atoms during the reaction. For instance, deuterium labeling can help to distinguish between different possible hydride shift pathways. frontiersin.org Computational studies, using methods like Density Functional Theory (DFT), are also invaluable for mapping out the potential energy surface of the reaction, identifying transition states, and calculating activation barriers for different pathways. researchgate.net

In the study of photocyclization processes , time-resolved spectroscopy techniques, such as laser flash photolysis, can be used to detect and characterize transient intermediates like excited states and radicals. nih.gov Quantum yield measurements provide information about the efficiency of the photochemical process. Trapping experiments, where a reactive species is added to intercept a proposed intermediate, can also provide evidence for a particular mechanism.

For cycloaddition reactions like the Diels-Alder and [3+2] cycloadditions, kinetic studies can provide insights into the reaction mechanism. By systematically varying the concentrations of reactants and catalysts and measuring the reaction rate, the rate law can be determined, which can support or refute a proposed mechanism. Stereochemical studies of the products are also crucial, as concerted pericyclic reactions like the Diels-Alder reaction have well-defined stereochemical outcomes. libretexts.org

Advanced Spectroscopic and Structural Characterization of 4 Prop 2 Yn 1 Yl Cyclohex 2 En 1 One Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

No published high-resolution ¹H NMR or ¹³C NMR data for 4-(prop-2-yn-1-yl)cyclohex-2-en-1-one (B6244870) is available.

Specific chemical shifts, coupling constants, and signal multiplicities for the protons in this compound have not been reported.

The characteristic chemical shifts for the carbon atoms in this compound are not available in the current body of scientific literature.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Experimentally determined infrared and Raman spectroscopic data, which would identify the vibrational frequencies of the carbonyl, alkene, and alkyne functional groups of this compound, have not been documented.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

There is no available high-resolution mass spectrometry data to confirm the precise molecular formula of this compound.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation Analysis

The solid-state molecular structure, including bond lengths, bond angles, and crystal packing of this compound, has not been determined through X-ray crystallography, as no crystallographic data has been published.

Computational Chemistry and Theoretical Investigations of 4 Prop 2 Yn 1 Yl Cyclohex 2 En 1 One

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules and predict their reactivity. For 4-(Prop-2-yn-1-yl)cyclohex-2-en-1-one (B6244870), DFT calculations would provide fundamental insights into its behavior in chemical reactions.

Calculation of Reactivity Indices and Frontier Molecular Orbitals (FMOs)

A DFT analysis of this compound would involve the calculation of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for predicting how the molecule interacts with other reagents. The HOMO-LUMO energy gap is a key indicator of chemical reactivity. researchgate.net

Reactivity indices such as electrophilicity, nucleophilicity, and local softness would also be derived from the DFT results. These indices help in predicting the most likely sites for electrophilic or nucleophilic attack. For instance, the enone moiety presents distinct electrophilic centers that could be quantified. researchgate.netnih.govrsc.org

However, a specific search for published data containing FMO diagrams, HOMO-LUMO energy gaps, or calculated reactivity indices for this compound did not yield any results.

Transition State Analysis and Activation Energy Determination

To understand the kinetics of reactions involving this compound, computational chemists would perform transition state (TS) analysis. This involves locating the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy (Ea), which is critical for determining the reaction rate.

Such analyses would be invaluable for studying potential reactions like Michael additions at the enone, cycloadditions involving the alkyne group, or other transformations. No published studies detailing the transition states or activation energies for any reaction involving this specific compound could be located.

Application of Molecular Electron Density Theory (MEDT) in Reaction Pathways

Molecular Electron Density Theory (MEDT) offers a powerful framework for analyzing chemical reactivity, particularly in cycloaddition reactions. By analyzing the flow of electron density, MEDT can elucidate the mechanism of bond formation. An MEDT study on this compound could clarify, for example, the nature of Diels-Alder reactions where the alkyne or the enone could participate.

A review of the literature found no MEDT studies specifically performed on this compound.

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which contains a flexible propargyl group and a cyclohexenone ring that can adopt different conformations, MD simulations would be essential. mdpi.com

These simulations could reveal the preferred conformations of the molecule in different solvents, map its conformational landscape, and provide insight into how it interacts with other molecules, such as substrates, solvents, or biological targets, through non-covalent interactions. nih.gov No publications containing results from MD simulations of this compound are currently available.

Quantum Chemical Descriptors and Quantitative Structure-Reactivity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its reactivity or biological activity. To build a QSAR model for a series of compounds including this compound, various quantum chemical descriptors would first be calculated. These can include electronic properties (e.g., dipole moment, partial charges), steric properties, and thermodynamic properties. nih.govhp.gov.in

These descriptors would then be correlated with experimentally measured reactivity data to create a predictive model. No QSAR studies that include this compound or its specific quantum chemical descriptors have been published.

Computational Analysis of Stereochemical Outcomes and Diastereoselectivity

The presence of a stereocenter at the 4-position of the cyclohexenone ring means that stereoselectivity is a key aspect of its chemistry. Computational methods are frequently used to predict and explain the stereochemical outcomes of reactions. beilstein-journals.orgnih.gov

By calculating the energies of different diastereomeric transition states, chemists can predict which product is more likely to form. For example, in a conjugate addition to the enone, the incoming nucleophile can approach from two different faces, leading to different diastereomers. A computational analysis would compare the activation energies for these two pathways. A literature search did not uncover any computational studies focused on the diastereoselectivity of reactions involving this compound.

Strategic Applications of 4 Prop 2 Yn 1 Yl Cyclohex 2 En 1 One As a Versatile Synthetic Building Block

Role in the Construction of Complex Polycyclic Natural Products

There is no specific information available in the scientific literature detailing the use of 4-(Prop-2-yn-1-yl)cyclohex-2-en-1-one (B6244870) as a key building block in the total synthesis of any complex polycyclic natural products. While the structural motifs of a cyclohexenone ring and a terminal alkyne are valuable reactive handles in organic synthesis, no documented examples specifically employ this compound for the construction of natural product scaffolds.

Integration into Cascade and Diversity-Oriented Synthesis Approaches

There are no specific studies in the available literature that describe the integration of this compound into cascade or diversity-oriented synthesis (DOS) pathways. While the bifunctional nature of this molecule—possessing both an enone and an alkyne—suggests its potential as a versatile starting material for generating molecular diversity, no published research has demonstrated its application in such synthetic strategies to create libraries of complex and diverse molecules.

Emerging Research Directions and Future Prospects for Propargyl Cyclohexenone Chemistry

Development of Sustainable and Environmentally Benign Synthetic Methodologies

A significant shift towards green chemistry is influencing the synthesis of complex molecules like 4-(prop-2-yn-1-yl)cyclohex-2-en-1-one (B6244870). The goal is to design processes that reduce or eliminate the use and generation of hazardous substances, aligning with the 12 Principles of Green Chemistry. nih.govacs.org Key areas of development include waste prevention by optimizing reactions to minimize byproducts and the use of renewable feedstocks. nih.gov

Table 1: Application of Green Chemistry Principles to Propargyl-Cyclohexenone Synthesis

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

|---|---|---|

| Waste Prevention | Designing synthetic routes with high atom economy to minimize byproducts. nih.gov | Reduced environmental impact and lower disposal costs. |

| Atom Economy | Maximizing the incorporation of all starting materials into the final product. acs.org | Increased efficiency and conservation of resources. |

| Use of Renewable Feedstocks | Sourcing starting materials from biomass or other renewable sources. nih.gov | Reduced reliance on fossil fuels and enhanced sustainability. |

| Reduce Derivatives | Avoiding unnecessary protection/deprotection steps through selective catalysis. nih.gov | Fewer reaction steps, leading to higher overall yield and less waste. |

| Catalysis | Employing catalytic reagents (e.g., enzymes, organocatalysts) over stoichiometric ones. mdpi.com | Increased reaction rates, higher selectivity, and catalyst recyclability. |

| Benign Solvents | Using water, supercritical fluids, or biodegradable solvents instead of volatile organic compounds. mdpi.com | Improved safety and reduced environmental pollution. |

Exploration of Flow Chemistry and Continuous Processing Applications

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, presents a promising alternative to traditional batch processing for the synthesis of propargyl-cyclohexenone derivatives. This technology offers significant advantages in terms of safety, scalability, and efficiency. The small reactor volumes enhance heat and mass transfer, allowing for better control over reaction parameters like temperature and pressure, which is particularly beneficial for highly exothermic or rapid reactions.

Continuous processing enables the seamless integration of multiple synthetic and purification steps, reducing manual handling and the potential for human error. This approach has been successfully applied to various chemical transformations, including epoxidation reactions in continuous flow reactors, demonstrating high selectivity and efficiency. researchgate.net For the synthesis of this compound, a flow setup could allow for precise control over the introduction of reagents, minimizing side reactions and improving yield and purity. The ability to scale up production by simply extending the operation time, rather than using larger reactors, makes flow chemistry a highly flexible and economically viable option for industrial applications.

Table 2: Comparison of Batch vs. Flow Chemistry for Synthesis

| Feature | Batch Processing | Flow Chemistry / Continuous Processing |

|---|---|---|

| Scalability | Challenging; requires re-optimization for larger vessels. | Straightforward; achieved by extending run time ("scaling out"). |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Enhanced safety due to small reaction volumes and superior heat control. researchgate.net |

| Process Control | Limited control over temperature and mixing gradients. | Precise control over reaction time, temperature, and mixing. |

| Efficiency | Can be time-consuming with multiple discrete steps. | Higher throughput and potential for integrated, automated synthesis and purification. |

| Reproducibility | Can vary between batches. | High reproducibility due to consistent reaction conditions. |

Discovery and Optimization of Novel Catalytic Systems for Enhanced Selectivity

The development of novel catalytic systems is crucial for achieving high selectivity in the synthesis of complex molecules like this compound. The dual functionality of this compound requires precise control to target either the alkyne or the cyclohexenone moiety. Research is focused on several classes of catalysts to enhance chemo-, regio-, stereo-, and enantioselectivity.

Organocatalysis : N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for constructing various carbocyclic and heterocyclic frameworks from simple precursors. researchgate.net They can be tailored to promote specific bond formations with high stereocontrol, offering a metal-free alternative for synthesizing chiral cyclohexenone derivatives.

Metal Catalysis : Transition metal catalysts remain central to many synthetic strategies. For instance, copper-catalyzed reactions are effective for transformations involving alkynes. researchgate.net Research is ongoing to develop catalysts that are more active, stable, and recyclable to reduce costs and environmental impact.

Biocatalysis : Enzymes, such as lipases and ene reductases, offer unparalleled selectivity under mild conditions. mdpi.comnih.gov Lipases can be used for enantioselective resolutions, while ene reductases can perform stereoselective reductions or oxidations on the cyclohexenone ring. nih.gov The development of chemoenzymatic cascades, which combine chemical and biological catalysts in a one-pot reaction, is a particularly promising strategy for streamlining complex syntheses. nih.gov

Table 3: Overview of Catalytic Systems for Cyclohexenone Functionalization

| Catalyst Type | Examples | Key Advantages | Research Focus |

|---|---|---|---|

| Organocatalysts | N-Heterocyclic Carbenes (NHCs), Proline derivatives | Metal-free, low toxicity, high stereoselectivity. researchgate.net | Design of new catalysts for asymmetric transformations. |

| Metal Catalysts | Copper (Cu), Palladium (Pd), Rhodium (Rh) | High reactivity, broad substrate scope, versatile for C-C and C-X bond formation. researchgate.net | Development of recyclable catalysts and reduction of metal leaching. |

| Biocatalysts | Ene Reductases (EREDs), Lipases | Exceptional selectivity (enantio-, regio-), mild reaction conditions, environmentally benign. mdpi.comnih.gov | Enzyme engineering to expand substrate scope and improve stability. |

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Discovery

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis. These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even design novel synthetic pathways. For a target molecule like this compound, AI algorithms could predict the most efficient route from available starting materials, potentially identifying non-intuitive yet highly effective strategies.

ML models can be trained to predict the selectivity of a reaction based on the catalyst, substrate, and solvent, thereby accelerating the optimization process and reducing the number of required experiments. This predictive power helps chemists focus on the most promising candidates, saving time and resources. Furthermore, AI can be used for "de novo" design, proposing entirely new molecular structures with desired properties and then outlining a viable synthetic route. As these technologies mature, they will become indispensable tools for discovering new reactions and streamlining the synthesis of complex functional molecules.

Table 4: Roles of AI and Machine Learning in Chemical Synthesis

| Application Area | Description | Impact on Propargyl-Cyclohexenone Research |

|---|---|---|

| Retrosynthesis Prediction | AI algorithms propose synthetic routes by breaking down a target molecule into simpler precursors. | Faster identification of potential synthetic pathways to this compound. |

| Reaction Outcome Prediction | ML models predict the products, yields, and selectivity of a reaction under specific conditions. | More efficient optimization of reaction conditions, minimizing trial-and-error experimentation. |

| Catalyst Discovery | Computational screening of virtual libraries to identify novel catalysts with desired activity and selectivity. | Acceleration of the discovery of new catalysts for selective transformations of the propargyl or cyclohexenone group. |

| Automated Synthesis | AI-driven platforms can plan and execute multi-step syntheses in automated laboratory systems. | Potential for on-demand, automated synthesis of derivatives for screening and research. |

Expanding the Scope of Propargyl-Cyclohexenone Frameworks in Advanced Chemical Research

The unique combination of a terminal alkyne and an electrophilic α,β-unsaturated system makes this compound a versatile building block for advanced chemical research. The propargyl group is a valuable handle for a variety of transformations, including click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), Sonogashira coupling, and cyclization reactions. researchgate.net These reactions allow for the straightforward introduction of diverse functional groups and the construction of complex heterocyclic systems.

The cyclohexenone ring itself can undergo numerous reactions, such as Michael additions, conjugate additions, and Diels-Alder reactions, providing access to a wide range of substituted carbocyclic structures. The development of tandem or cascade reactions, where multiple bond-forming events occur in a single operation, is a key area of interest. researchgate.netrsc.org Such processes, initiated by a reaction at one functional group that triggers subsequent transformations at the other, can rapidly build molecular complexity from a simple propargyl-cyclohexenone precursor. This capability makes these frameworks highly valuable for creating libraries of complex molecules for applications in materials science and drug discovery. researchgate.net

Table 5: Potential Synthetic Applications of the Propargyl-Cyclohexenone Scaffold

| Reaction Type | Functional Group Involved | Resulting Structures |

|---|---|---|

| Click Chemistry (CuAAC) | Propargyl (Alkyne) | 1,2,3-Triazole-linked compounds. researchgate.net |

| Michael Addition | Cyclohexenone (α,β-Unsaturated Ketone) | Functionalized cyclohexanone (B45756) derivatives. |

| Tandem Cyclization | Both Alkyne and Ketone | Fused or spirocyclic heterocyclic and carbocyclic systems. researchgate.net |

| Multicomponent Reactions | Both Functional Groups | Highly complex and diverse molecular scaffolds in a single step. rsc.org |

| Sonogashira Coupling | Propargyl (Alkyne) | Aryl- or vinyl-substituted alkynes. |

Q & A

Q. What are the optimized synthetic routes for 4-(Prop-2-yn-1-yl)cyclohex-2-en-1-one, and how can reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclohexenone derivatives undergoing propargylation via nucleophilic addition or transition metal-catalyzed coupling. Key factors include:

- Temperature control : Propargyl bromide reactions often require low temperatures (−20°C to 0°C) to minimize side reactions like polymerization .

- Catalyst selection : Use of Cu(I) or Pd(0) catalysts can enhance regioselectivity in propargyl group attachment .

- Workup protocols : Acidic quenching (e.g., HCl) followed by extraction with dichloromethane improves purity. Monitor by TLC (Rf ~0.5 in hexane:EtOAc 3:1) .

- Safety : Follow hazard protocols for handling propargyl halides (e.g., PPE, fume hood) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Look for characteristic signals: δ 5.8–6.2 ppm (cyclohexenone vinyl protons), δ 2.5–3.0 ppm (propargyl CH₂), and δ 2.0 ppm (acetylenic proton) .

- FT-IR : Peaks at ~2120 cm⁻¹ (C≡C stretch) and ~1680 cm⁻¹ (cyclohexenone C=O) confirm functional groups .

- HPLC : Use a C18 column (acetonitrile:water 70:30) to assess purity >95% .

- X-ray crystallography (if crystalline): Resolve stereochemistry; compare with PubChem data (e.g., InChIKey: DNEUCLLMJKOPAG-IXNDRDGHSA-N) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer : Use density functional theory (DFT) to model transition states:

- Software : Gaussian or ORCA with B3LYP/6-31G* basis set.

- Focus : Calculate activation energy for diene binding at the α,β-unsaturated ketone site. Compare with experimental yields (e.g., 60–80% in THF at 60°C) .

- Validation : Cross-reference with PubChem’s computed stereoelectronic parameters (e.g., HOMO/LUMO energies) .

Q. What strategies address contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from assay variability. Mitigate via:

- Standardized assays : Use CLSI guidelines for antimicrobial testing (e.g., MIC values against S. aureus).

- Control compounds : Include cyclohexenone and propargyl derivatives to isolate bioactivity contributions .

- Dose-response curves : Ensure IC₅₀ values are calculated with ≥3 replicates to assess anticancer activity (e.g., MTT assay in HeLa cells) .

Q. How can researchers resolve conflicting spectral data (e.g., NMR vs. X-ray) for stereoisomers?

- Methodological Answer :

- Variable-temperature NMR : Detect dynamic stereoisomerism; slow exchange rates indicate stable conformers .

- Crystallography : Compare experimental unit cell parameters (e.g., a = 10.2 Å, b = 12.5 Å) with PubChem’s crystallographic data .

- ECD spectroscopy : Correlate experimental circular dichroism with computed spectra for enantiomers .

Q. What experimental designs evaluate the compound’s stability under varying pH and temperature?

- Methodological Answer :

- Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks; monitor degradation by LC-MS (e.g., hydrolysis to cyclohexenone derivatives) .

- pH profiling : Use buffers (pH 1–13) to identify labile bonds (e.g., acetylenic group oxidation at pH >10) .

- Light exposure tests : UV-Vis spectroscopy (λ = 254 nm) to detect photodegradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.